molecular formula C11H11IN2O2 B1404060 Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1565827-85-1

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B1404060
CAS-Nummer: 1565827-85-1
Molekulargewicht: 330.12 g/mol
InChI-Schlüssel: YPWBROPKSOQGBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Crystallographic Analysis of Imidazo[1,2-a]Pyridine Core Architecture

The imidazo[1,2-a]pyridine core architecture in this compound exhibits remarkable planarity characteristics that are fundamental to understanding its structural properties. Crystallographic studies of related imidazo[1,2-a]pyridine derivatives demonstrate that the bicyclic core maintains a nearly planar configuration with minimal deviation from planarity. The root mean square deviation for the imidazo[1,2-a]pyridine system typically ranges from 0.040 to 0.062 Å, indicating exceptional structural rigidity within the fused ring system.

The dihedral angles between the imidazole and pyridine rings within the fused system are consistently small, typically measuring between 0.62° and 1.4°, which confirms the coplanar nature of these heterocyclic components. This planarity is crucial for the compound's electronic properties and potential biological activity, as it facilitates effective π-π stacking interactions and maintains optimal orbital overlap throughout the conjugated system. The structural integrity of the core is further stabilized by the inherent aromaticity of both the imidazole and pyridine rings, which contributes to the overall thermodynamic stability of the molecule.

The substitution pattern significantly influences the overall molecular geometry, with the 8-iodo substitution introducing steric effects that can affect both intramolecular and intermolecular interactions. The presence of the iodine atom at position 8 creates a localized electron-rich environment that can participate in halogen bonding interactions, while the 6-methyl substituent provides additional steric bulk that influences the crystal packing arrangement. The ethyl ester group at position 3 extends away from the core plane, creating additional sites for intermolecular hydrogen bonding and van der Waals interactions.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that are characteristic of the imidazo[1,2-a]pyridine framework. Based on related halogenated imidazo[1,2-a]pyridine derivatives, the aromatic protons typically appear in the range of 6.50-8.30 parts per million, with the proton at position 2 of the imidazole ring appearing as a singlet around 7.70 parts per million.

The ethyl ester functionality displays characteristic triplet and quartet patterns, with the methyl group of the ethyl ester appearing as a triplet around 1.20-1.30 parts per million due to coupling with the adjacent methylene protons. The methylene protons appear as a quartet in the range of 4.20-4.40 parts per million, reflecting the typical chemical shift for protons adjacent to an electron-withdrawing carbonyl group. The 6-methyl substituent appears as a singlet around 2.40-2.60 parts per million, integrated for three protons and showing no coupling due to its attachment to an aromatic carbon.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester functionality typically resonates around 160-165 parts per million, characteristic of aromatic ester carbonyls. The aromatic carbons of the imidazo[1,2-a]pyridine core appear in the range of 110-150 parts per million, with the carbon bearing the iodine substituent showing characteristic downfield shifts due to the deshielding effect of the halogen. The ethyl ester carbons appear at their expected positions, with the methylene carbon around 60-65 parts per million and the methyl carbon around 12-15 parts per million.

Fourier-transform infrared spectroscopy reveals several characteristic absorption bands that confirm the structural features of the compound. The carbonyl stretch of the ester group appears around 1665-1670 wavenumbers, consistent with aromatic ester functionality. Aromatic carbon-hydrogen stretches are observed around 3100-3150 wavenumbers, while the carbon-carbon stretches of the aromatic rings appear around 1600 and 1450 wavenumbers. The carbon-nitrogen stretching vibrations of the imidazole ring are typically observed around 1370 and 1200 wavenumbers, providing confirmation of the heterocyclic structure.

High-resolution mass spectrometry provides precise molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 330.0952 for the protonated molecular ion, consistent with the molecular formula C₁₁H₁₁IN₂O₂. The fragmentation pattern typically shows loss of the ethyl ester group, resulting in characteristic fragment ions that support the proposed structure.

X-Ray Diffraction Studies of Halogen-Substituted Derivatives

X-ray diffraction studies of halogen-substituted imidazo[1,2-a]pyridine derivatives provide crucial insights into the solid-state structure and packing arrangements of these compounds. Crystallographic analysis reveals that halogenated derivatives maintain the characteristic planarity of the imidazo[1,2-a]pyridine core while introducing specific intermolecular interactions through halogen bonding. The presence of heavy atoms such as iodine enhances the quality of diffraction data and allows for precise determination of bond lengths and angles within the molecular framework.

The unit cell parameters for halogen-substituted imidazo[1,2-a]pyridines typically crystallize in monoclinic or triclinic crystal systems, depending on the specific substitution pattern and the presence of solvent molecules. For compounds containing both bromine and iodine substituents, the unit cell parameters often show dimensions in the range of 4.8-17.1 Å for the a, b, and c axes, with angles close to 90° for monoclinic systems. The space group determination reveals common space groups such as P2₁/n for monoclinic systems, which accommodate the specific packing requirements of these halogenated heterocycles.

Bond length analysis demonstrates that carbon-halogen bonds in these systems exhibit typical values, with carbon-iodine bonds measuring approximately 2.05-2.10 Å, reflecting the larger atomic radius of iodine compared to other halogens. The carbon-nitrogen bonds within the imidazo[1,2-a]pyridine core range from 1.32-1.38 Å, consistent with aromatic delocalization throughout the fused ring system. The planarity of the molecule is confirmed by torsion angles that typically remain below 5° for bonds within the heterocyclic core.

The crystal packing analysis reveals that halogen atoms participate in various intermolecular interactions, including halogen-hydrogen contacts and halogen-π interactions. These interactions contribute significantly to the overall stability of the crystal lattice and influence the physical properties of the solid material. The presence of multiple halogen atoms can lead to complex three-dimensional networks of intermolecular interactions that extend throughout the crystal structure.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis provides a quantitative approach to understanding the intermolecular interactions that govern the crystal packing of this compound. This analytical technique generates three-dimensional surfaces that highlight regions of close intermolecular contact and allows for the calculation of contact distances relative to van der Waals radii. The analysis reveals specific interaction patterns that are characteristic of halogenated imidazo[1,2-a]pyridine derivatives and provides insights into the relative importance of different types of intermolecular forces.

For halogen-substituted imidazo[1,2-a]pyridine derivatives, Hirshfeld surface analysis typically reveals that halogen-hydrogen interactions represent a significant portion of the total surface contacts. In related bromine-containing derivatives, halogen-hydrogen contacts account for approximately 26.1% of the total Hirshfeld surface, demonstrating the important role of halogen bonding in crystal stabilization. Hydrogen-hydrogen contacts represent another major component, typically accounting for 21.7% of the surface interactions, reflecting the importance of van der Waals forces in maintaining crystal cohesion.

Carbon-hydrogen interactions contribute approximately 21.3% of the total surface contacts, indicating the presence of carbon-hydrogen-π interactions that further stabilize the crystal packing. These interactions typically involve the aromatic rings of adjacent molecules and contribute to the formation of extended networks within the crystal structure. The fingerprint plots derived from Hirshfeld analysis show characteristic patterns for each type of interaction, with sharp spikes indicating close contacts and broader regions representing longer-range interactions.

The analysis of shape index and curvedness provides additional information about the nature of intermolecular interactions. Regions of high curvedness typically correspond to areas of close intermolecular contact, while flat regions on the shape index surface indicate π-π stacking interactions between aromatic systems. The combination of these analytical approaches provides a comprehensive understanding of the intermolecular forces that determine the solid-state structure and properties of this compound.

Eigenschaften

IUPAC Name

ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-5-13-10-8(12)4-7(2)6-14(9)10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBROPKSOQGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sonogashira Cross-Coupling

  • Employs terminal alkynes such as 4-ethynyltoluene.
  • Catalysts: PdCl₂(dppf), CuI co-catalyst, and triethylamine base in DMF.
  • Microwave irradiation at 90 °C for 1 hour yields moderate conversions (~50–60%).
  • Optimization with Pd(PPh₃)₄ and PCy₃HBF₄ ligands, lower CuI loading, and triethylamine base improves yields.
  • The position 7 is more reactive than position 8 due to electronic effects from the nitrogen atom adjacent to position 8.

Cyanation

  • Introduction of a cyano group at the 8-position is achieved using CuCN under microwave irradiation.
  • Conditions: 1.3–1.6 equivalents of CuCN, DMF solvent, 150–200 °C for 15–30 minutes.
  • Yields vary from 32% to 72%, with the ester group at position 2 lowering reactivity at position 8.
  • Dehalogenation side reactions can occur at higher temperatures.

Buchwald-Hartwig Amination

  • Amination at the 8-position uses amines such as aniline or cyclohexylamine.
  • Catalysts: Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos or rac-BINAP.
  • Bases: K₂CO₃ or t-BuONa.
  • Microwave irradiation at 80–160 °C for 30–60 minutes.
  • Yields range from 40% to 66% depending on amine and conditions.
  • The presence of the ester group influences reactivity and choice of base.

Summary of Key Reaction Conditions and Yields

Reaction Type Catalyst & Ligand Base Solvent Temp (°C) Time Yield (%) Notes
Condensation (Mannich) Phosphotungstic acid hydrate (2.5%) - Acetonitrile 60 24–72 h 70–80 Followed by extraction and purification
Iodination N-iodophthalimide - - Room temp - High Regioselective iodination at position 8
Suzuki-Miyaura PdCl₂(dppf) (5 mol%) Na₂CO₃ THF/H₂O 75 Overnight 87–90 High regioselectivity
Sonogashira PdCl₂(dppf), CuI Et₃N DMF 90 1 h (MW) 50–60 Moderate yields, position 7 more reactive
Cyanation CuCN - DMF 150–200 15–30 min (MW) 32–72 Ester group lowers reactivity
Buchwald-Hartwig Amination Pd(PPh₃)₄, Xantphos or rac-BINAP K₂CO₃ or t-BuONa Dioxane or DMF 80–160 30–60 min (MW) 40–66 Base and amine choice critical

Research Findings and Analysis

  • The presence of the 2-ester substituent on the imidazo[1,2-a]pyridine ring consistently affects the reactivity of the 8-position, generally lowering its susceptibility to nucleophilic and cross-coupling reactions.
  • Microwave-assisted reactions significantly reduce reaction times and improve yields in cross-coupling steps.
  • Regioselectivity is well controlled, with iodine substitution at position 8 being the preferred site for functionalization.
  • The choice of catalyst, ligand, base, and reaction conditions must be carefully optimized depending on the desired functional group to be introduced.
  • Dehalogenation side reactions can be a challenge, especially under harsh conditions or with certain catalytic systems.
  • The methodologies allow for the synthesis of diverse derivatives of ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate, facilitating further medicinal chemistry exploration.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The iodine atom at the 8-position serves as an excellent site for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, or alkenyl groups.

Reaction PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
2-Oxazol-5-boronic acidPd(PPh₃)₄, LiCl1,4-Dioxane9053
4-Methoxyphenylboronic acidPd(OAc)₂, SPhosDMF/H₂O8068
Vinylboronic pinacol esterPdCl₂(dppf), K₂CO₃THF7061

Key Findings :

  • Electron-rich boronic acids exhibit higher coupling efficiency due to enhanced oxidative addition kinetics .

Nucleophilic Substitution Reactions

The iodo group undergoes nucleophilic displacement with soft nucleophiles under mild conditions.

NucleophileBaseSolventTime (h)Yield (%)Reference
Sodium thiophenolateKOHEtOH/H₂O478
PiperidineDIPEADCM685
Potassium cyanideCuI, 18-crown-6DMF1265

Mechanistic Notes :

  • Reactions proceed via an SₙAr mechanism , accelerated by electron-withdrawing groups on the imidazo[1,2-a]pyridine core.

  • Copper(I) iodide enhances reactivity with cyanide by stabilizing intermediates.

Cyclization and Heterocycle Formation

The ester group participates in cyclocondensation reactions to form fused heterocycles.

ReagentConditionsProductYield (%)Reference
Hydrazine hydrateReflux in EtOH, 8 h6-Methyl-8-iodoimidazo[1,2-a]pyridine-3-carbohydrazide72
2-AminopyridineHCl (cat.), microwave, 150°CImidazo[1,2-a]pyrido[2,3-d]pyrimidine63

Applications :

  • Microwave irradiation significantly reduces reaction times compared to conventional heating .

Functional Group Transformations

The ethyl ester undergoes hydrolysis, reduction, or aminolysis for downstream modifications.

ReactionReagentsProductYield (%)Reference
Ester hydrolysisNaOH (aq.), reflux8-Iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid89
Reduction to alcoholLiAlH₄, THF, 0°C3-(Hydroxymethyl)-8-iodo-6-methylimidazo[1,2-a]pyridine76
Aminolysis with benzylamineHATU, DIPEA, DMF3-(Benzylcarboxamido)-8-iodo-6-methylimidazo[1,2-a]pyridine81

Optimization Insights :

  • Hydrolysis under basic conditions preserves the iodine substituent’s integrity.

  • Coupling agents like HATU improve amide bond formation efficiency .

Metal-Free C–H Functionalization

Recent protocols enable direct functionalization without transition metals.

ReactionReagentsSite SelectivityYield (%)Reference
C-5 ArylationI₂, TBHP, DCEPara to iodine58
C-3 AlkylationDTBP, CH₃CNAdjacent to ester67

Advantages :

  • Avoids palladium residues, critical for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate is primarily utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for:

  • Synthesis of Heterocycles : The compound can be used to create other heterocyclic structures through substitution reactions, allowing chemists to explore new compounds with potential applications in pharmaceuticals and materials science.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
OxidationCan be oxidized using agents like potassium permanganate.
ReductionCan be reduced with lithium aluminum hydride or sodium borohydride.
Nucleophilic SubstitutionThe iodine atom can be replaced by other nucleophiles.

Biological Applications

Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties . Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against specific types of cancer cells. The mechanism involved the compound's ability to induce apoptosis through the modulation of key signaling pathways.

Medical Applications

The compound is being explored for its potential as a therapeutic agent in treating various diseases, including:

  • Cancer : Due to its anticancer properties.
  • Infectious Diseases : As a potential antimicrobial agent.

Research continues to assess its safety profile and therapeutic index.

Industrial Applications

In the pharmaceutical industry, this compound serves as a precursor for the synthesis of novel drugs. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Table 2: Comparison with Related Compounds

Compound NameIUPAC NameBiological Activity
Ethyl 6-methylimidazo[1,2-a]pyridineEthyl 6-methylimidazo[1,2-a]pyridineAntimicrobial
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridineEthyl 8-bromo-6-methylimidazo[1,2-a]pyridineAnticancer

Wirkmechanismus

The mechanism of action of Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Iodine vs. Chlorine/Bromine Derivatives
  • Ethyl 3-Iodoimidazo[1,2-a]pyridine-8-Carboxylate (CAS 1262409-63-1): Similarity: 0.96 . Key Difference: Iodine at position 3 instead of 6.
  • Ethyl 7-Chloro-8-Iodoimidazo[1,2-a]pyridine-2-Carboxylate (CAS 1331823-97-2) :

    • Molecular Weight: 350.54 vs. ~350–360 for the target compound.
    • Substituents: Chlorine at position 7 and iodine at 7. The dual halogenation may enhance electrophilic reactivity, making it suitable for cross-coupling reactions .
  • Ethyl 6-Chloroimidazo[1,2-a]pyridine-3-Carboxylate (CAS 1260797-60-1): Purity: 98% . Comparison: Chlorine at position 6 instead of methyl.
Methyl vs. Bulkier Substituents
  • Ethyl 8-(Benzyloxy)-2-Methylimidazo[1,2-a]pyridine-3-Carboxylate :
    • Molecular Weight: 310.35 .
    • Impact: The benzyloxy group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the methyl- and iodo-substituted target compound .

Physical and Spectroscopic Properties

Compound Name Molecular Formula Molecular Weight Key Spectral Data (IR/NMR)
Target Compound C₁₁H₁₁IN₂O₂ ~350.54 Expected IR: ~1693 cm⁻¹ (ester C=O)
Ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate C₁₀H₈ClIN₂O₂ 350.54 ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H), 4.35 (q, 2H)
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₃ 220.22 IR: 1690 cm⁻¹ (ester C=O), 3300 cm⁻¹ (OH)

Biologische Aktivität

Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 1565827-85-1) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

Molecular Formula: C11_{11}H11_{11}IN2_2O2_2
Molecular Weight: 330.12 g/mol
Melting Point: 126 - 128 °C
InChI Key: YPWBROPKSOQGBD-UHFFFAOYSA-N

The synthesis of this compound typically involves several steps:

  • Condensation of 2-aminopyridine with an appropriate aldehyde.
  • Iodination to introduce the iodine atom.
  • Esterification to form the final product.

These reactions often utilize various reagents and conditions such as strong acids or bases to facilitate the transformations .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of imidazo[1,2-a]pyridine can effectively inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis .

CompoundMIC (μg/mL) against MDR-MTB
This compoundTBD (To Be Determined)
Control (INH)>40
Control (RFP)36.889

The minimum inhibitory concentration (MIC) values are crucial for determining the efficacy of these compounds against resistant strains .

Anticancer Activity

The compound's anticancer potential has also been explored. It is believed to interact with specific molecular targets within cancer cells, modulating pathways that lead to cell death or growth inhibition. The mechanism of action may involve binding to enzymes or receptors involved in cancer progression .

This compound likely exerts its biological effects through:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could bind to receptors that regulate cell proliferation and apoptosis.

Further studies are needed to elucidate the precise interactions at the molecular level.

Comparative Studies

When compared with other imidazo[1,2-a]pyridine derivatives, this compound shows promising biological activity but varies in potency based on structural modifications. For instance, similar compounds have been tested for their lipophilicity and its correlation with biological activity .

Compound NameStructureBiological Activity
Compound AStructure AHigh Antimicrobial Activity
Ethyl 8-iodoStructure BModerate Antimicrobial Activity

Case Studies

A notable case study involved testing various derivatives against Mycobacterium tuberculosis, where compounds similar to Ethyl 8-iodo exhibited MIC values ranging from 0.025 to 0.054 μg/mL against drug-susceptible strains . These findings highlight the potential for further development into therapeutic agents.

Q & A

Q. Key Considerations :

  • Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product.
  • Confirm regioselectivity using ¹H NMR (e.g., characteristic shifts for the methyl and iodo substituents) .

Basic: How is X-ray crystallography utilized to resolve the structural conformation of this compound?

Methodological Answer:
X-ray diffraction (XRD) with SHELX software is the gold standard:

Crystal Growth : Recrystallize the compound from a hexane/ethyl acetate (3:1 v/v) mixture via slow evaporation .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating bond lengths/angles against the Cambridge Structural Database (CSD). For example, the dihedral angle between the imidazo[1,2-a]pyridine core and the carboxylate group is typically ~55.6° .

Q. Validation :

  • Check for weak intermolecular interactions (e.g., C–H⋯O) to explain packing motifs .
  • Compare experimental vs. theoretical bond lengths (e.g., C–I bond: ~2.10 Å) to identify distortions .

Advanced: What role does this compound play in modulating PI3K/Akt signaling pathways?

Methodological Answer:
this compound derivatives (e.g., HS-173) act as PI3K inhibitors:

In Vitro Assays : Treat hepatic stellate cells (HSCs) with the compound (10 µM in DMSO) and measure apoptosis via flow cytometry (Annexin V/PI staining). Observe dose-dependent suppression of fibrotic mediators (e.g., α-SMA, collagen-I) .

Mechanistic Studies : Perform Western blotting to confirm PI3K/Akt pathway inhibition (reduced p-Akt levels) .

Q. Data Interpretation :

  • IC₅₀ values for PI3Kα inhibition are typically <1 µM.
  • Cross-validate with kinase profiling assays to ensure selectivity over other kinases (e.g., mTOR) .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies in NMR or mass spectra often arise from:

Tautomerism : The imidazo[1,2-a]pyridine core may exhibit keto-enol tautomerism. Use ¹³C NMR to confirm the dominant tautomer (e.g., carbonyl carbon at ~165 ppm) .

Residual Solvents : Peaks from DMF or dichloromethane in ¹H NMR? Re-purify via recrystallization and re-acquire spectra .

Isotopic Patterns : For mass spectrometry, verify the molecular ion ([M+H]⁺) and isotopic distribution (e.g., iodine’s 127/129 amu signature) using high-resolution MS (HRMS). A deviation >5 ppm suggests impurities .

Q. Case Study :

  • If HRMS shows m/z = 345.9876 (calculated for C₁₁H₁₀IN₂O₂: 345.9872), confirm the molecular formula matches .

Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

Substitution Patterns :

  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the C-8 position to enhance PI3K binding affinity .
  • Replace the ethyl ester with amides (e.g., using BOP-Cl coupling agents) to improve metabolic stability .

Crystallographic Insights : Use docking simulations (e.g., AutoDock Vina) to align the compound’s carboxylate group with PI3K’s ATP-binding pocket. Prioritize derivatives with planar conformations for better fit .

Q. Validation :

  • Test derivatives in murine liver fibrosis models (e.g., CCl₄-induced) to correlate SAR with in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.